N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide
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Overview
Description
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide is a chemical compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a difluorophenyl group and a pyridinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide typically involves the reaction of 2,4-difluorobenzylamine with appropriate pyridine derivatives under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form. The use of advanced techniques and equipment is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinecarboxamide compounds.
Scientific Research Applications
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A key intermediate in the synthesis of various pharmaceuticals.
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide: Known for its experimental applications in drug development.
Uniqueness
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10F2N2O3 |
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Molecular Weight |
280.23 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3/c14-8-2-1-7(10(15)3-8)4-17-13(20)9-5-16-6-11(18)12(9)19/h1-3,5-6,18H,4H2,(H,16,19)(H,17,20) |
InChI Key |
CKPPYTYTWPIIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=CNC=C(C2=O)O |
Origin of Product |
United States |
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